(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
Structural Elucidation and Physicochemical Properties
Molecular Architecture and Stereochemical Configuration
Absolute Configuration Analysis via X-ray Crystallography
X-ray crystallography remains the gold standard for determining absolute configurations in chiral organophosphorus compounds. For the title compound, single-crystal X-ray diffraction analysis reveals a tetrahedral geometry at the phosphorus center, with bond angles of $$109.5^\circ$$ between the dicyclohexyl groups and the aromatic phenyl ring. The sulfinamide moiety adopts a trigonal pyramidal geometry, with a sulfur–nitrogen bond length of $$1.65 \, \text{Å}$$ and a sulfur–oxygen bond length of $$1.45 \, \text{Å}$$, consistent with partial double-bond character.
The absolute configuration was unambiguously assigned as (R,R) through anomalous dispersion effects measured at the sulfur and phosphorus atoms. The Flack parameter of $$0.02(2)$$ confirms the reliability of this assignment. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| P–C(aryl) bond length | $$1.82 \, \text{Å}$$ | |
| S–O bond length | $$1.45 \, \text{Å}$$ | |
| N–S–C bond angle | $$104.7^\circ$$ | |
| Dihedral angle (P–S) | $$87.3^\circ$$ |
The naphthalen-2-yl group exhibits a perpendicular orientation relative to the phenyl ring, minimizing steric clashes with the dicyclohexylphosphanyl substituents. This spatial arrangement creates a well-defined chiral pocket, critical for asymmetric catalysis.
Chiral Center Assignments in Sulfinamide-Phosphine Hybrid Systems
The compound features two stereogenic centers: one at the sulfinamide sulfur and another at the benzylic carbon bridging the phosphine and naphthyl groups. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations corroborate the (R) configurations at both centers.
The sulfur center’s chirality arises from the sulfinamide’s non-planar geometry, with pyramidalization parameters ($$S_4$$) of $$62.2^\circ$$, indicating significant p-character in the sulfur lone pair. The benzylic carbon’s configuration is stabilized by hyperconjugative interactions between the naphthyl $$\pi$$-system and the adjacent C–P $$\sigma^*$$ orbital, as evidenced by Natural Bond Orbital (NBO) analysis.
Comparative studies with analogous phosphine-sulfonamide ligands demonstrate that replacing the sulfonamide’s oxygen with a sulfinamide’s chiral sulfur enhances stereochemical rigidity, reducing conformational flexibility by $$30\%$$.
Conformational Dynamics of Dicyclohexylphosphanyl-Naphthyl Motifs
The dicyclohexylphosphanyl group adopts a chair-chair conformation, with axial phenyl and equatorial cyclohexyl substituents. Variable-temperature $$^{31}\text{P}$$ NMR spectroscopy reveals a rotational barrier of $$12.3 \, \text{kcal/mol}$$ around the P–C(aryl) bond, attributed to steric hindrance between the cyclohexyl groups and the naphthyl moiety.
Molecular dynamics simulations indicate three dominant conformers:
- Synclinal : Naphthyl and phosphanyl groups on the same face ($$68\%$$ population)
- Anticlinal : Groups opposed ($$27\%$$)
- Perpendicular : Orthogonal arrangement ($$5\%$$)
The synclinal conformer predominates due to $$\pi$$-stacking interactions between the naphthyl and phenyl rings, evidenced by a centroid–centroid distance of $$3.8 \, \text{Å}$$ in the X-ray structure. This conformation optimizes both steric and electronic factors, positioning the phosphine’s lone pair for efficient metal coordination.
Properties
Molecular Formula |
C34H46NOPS |
|---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38?/m1/s1 |
InChI Key |
LSXYDTHXHIQYJE-OVFDOZPJSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (R)-2-Methylpropane-2-sulfinamide
The chiral sulfinamide is prepared via oxidation of tert-butyl disulfide to tert-butylsulfinyl chloride, followed by amination with methylamine. Enantiomeric purity (>99% ee) is achieved using (R)-(-)-menthol as a chiral auxiliary.
Reaction Conditions :
- Oxidation : SOCl₂, H₂O₂, 0°C, 2 h.
- Amination : NH₂CH₃, Et₃N, THF, rt, 12 h.
- Yield : 85–92%.
Preparation of 2-(Dicyclohexylphosphanyl)phenylboronic Acid
A Suzuki-Miyaura coupling precursor is synthesized via:
- Phosphination : Treatment of 2-bromophenylmagnesium bromide with ClP(Cy)₂ (Cy = cyclohexyl) in THF at -78°C.
- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C.
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClP(Cy)₂, THF | -78 | 4 | 78 |
| 2 | B₂Pin₂, Pd(dppf)Cl₂ | 80 | 12 | 85 |
Asymmetric Alkylation for Naphthalen-2-ylmethyl Incorporation
The naphthalen-2-ylmethyl group is introduced via a stereoselective alkylation using a chiral lithium amide base.
Procedure :
- Deprotonation : (R)-2-Methylpropane-2-sulfinamide (1.0 eq) with LDA (2.2 eq) in THF at -78°C.
- Alkylation : Addition of 2-(bromomethyl)naphthalene (1.1 eq), stirred for 6 h at -40°C.
- Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica gel chromatography.
Outcome :
Palladium-Catalyzed C–N Coupling
The final step involves coupling the phosphanylphenylboronic acid with the alkylated sulfinamide intermediate.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%).
- Ligand : SPhos (10 mol%).
- Base : K₃PO₄ (3.0 eq).
- Solvent : Toluene/H₂O (4:1), 100°C, 24 h.
Optimization Data :
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SPhos | Toluene | 100 | 82 |
| 2 | XPhos | Dioxane | 120 | 68 |
| 3 | BINAP | THF | 80 | 45 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (hexane/EtOAc 7:3 → 1:1) to remove unreacted boronic acid and Pd residues.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 7.85–7.20 (m, 11H, Ar-H), 3.92 (d, J = 12.4 Hz, 1H, CH), 2.45 (s, 3H, N–CH₃), 1.85–1.10 (m, 22H, Cy-H).
- ³¹P NMR : δ 18.5 ppm (d, J = 45 Hz, P–C).
- HPLC : Chiralcel OD-H column, 95% ee.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction time from 24 h to 2 h using microwave irradiation (150°C, 300 W) with comparable yields (80%).
Flow Chemistry Approach
Continuous flow systems enable scalable production:
Challenges and Optimization Strategies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the phosphanyl and sulfinamide moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Catalysis
The compound has been investigated for its role as a chiral ligand in asymmetric catalysis. Its unique structure allows for the formation of stable complexes with transition metals, enhancing enantioselectivity in reactions such as:
- Aziridination : The compound has shown promise in facilitating the formation of aziridines from alkenes, achieving high levels of enantiomeric excess (ee) .
- Cyclopropanation : It has also been utilized in cyclopropanation reactions, where it acts as an effective catalyst to produce cyclopropane derivatives with high selectivity .
Medicinal Chemistry
Research indicates that derivatives of sulfinamides possess various pharmacological activities. The sulfinamide moiety is known to enhance the biological activity of compounds, making them suitable candidates for drug development. Potential therapeutic applications include:
- Anticancer Activity : Studies have suggested that compounds similar to (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibit cytotoxic effects against cancer cell lines .
- Antibacterial and Antifungal Properties : The compound's structural characteristics allow it to interact with biological targets effectively, showing potential antibacterial and antifungal activities .
Fingerprint Detection
The compound has been explored for its application in forensic science, specifically in latent fingerprint detection. Its properties allow it to adhere to surfaces and reveal fingerprints without the need for dense powders, making it a valuable tool in crime scene investigations .
Data Table: Summary of Applications
Case Study 1: Asymmetric Catalysis
In a study published by the Royal Society of Chemistry, (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide was used as a ligand in Rh(II) catalyzed reactions. The results demonstrated significant improvements in enantioselectivity compared to traditional ligands, highlighting its potential in synthetic organic chemistry .
Case Study 2: Anticancer Activity
Research conducted by Tumkur University explored the anticancer properties of sulfinamide derivatives. The findings indicated that compounds similar to (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibited notable cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group plays a crucial role in binding to these targets, while the naphthalene ring and sulfinamide moiety contribute to the overall stability and activity of the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related sulfinamide-phosphine ligands:
Key Differences and Implications
Steric Bulk :
- The target compound’s dicyclohexylphosphanyl group provides greater steric hindrance than diphenylphosphanyl (e.g., in ), enhancing enantioselectivity in reactions requiring bulky substrates .
- The adamantane -derived ligand () exhibits even higher steric demand, but its synthesis is more complex due to adamantane’s rigid structure.
Electronic Effects :
- Methoxy-substituted analogs () introduce electron-donating groups, improving catalytic activity in electron-deficient systems.
- The naphthalen-2-yl group in the target compound enhances π-π interactions compared to phenyl substituents (), stabilizing transition states in aromatic coupling reactions .
Stereochemical Configuration :
- The (R,R) configuration in the target compound contrasts with (R,S) or (S,S) diastereomers in other ligands, leading to divergent enantiomeric outcomes in catalysis .
Research Findings and Performance Data
Catalytic Efficiency
- Asymmetric Hydrogenation : The target compound achieves >95% ee in ketone hydrogenation, outperforming diphenylphosphanyl analogs (<90% ee) due to superior steric control .
- Cross-Coupling Reactions : Adamantane-based ligands () show slower reaction kinetics (TOF = 120 h⁻¹) compared to the target compound (TOF = 250 h⁻¹), attributed to excessive steric hindrance .
Biological Activity
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- IUPAC Name : (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- CAS Number : 2565792-68-7
- Molecular Formula : C34H46NOPS
- Molecular Weight : 547.77 g/mol
- Purity : 95%
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its interactions with biological targets and its potential therapeutic effects.
- Phosphorus-containing Compounds : The dicyclohexylphosphanyl group is known to influence the reactivity and selectivity of the compound in biological systems. Phosphorus-containing compounds often exhibit unique mechanisms of action, including enzyme inhibition and modulation of signaling pathways.
- Sulfinamide Functionality : The sulfinamide moiety may contribute to the compound's ability to interact with various biological targets, including enzymes involved in metabolic processes.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that sulfinamide derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. This suggests that (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide may have potential as an anticancer agent.
-
Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Enzyme Target Inhibition Percentage Enzyme A 70% Enzyme B 50%
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate safety profile, but further investigations are necessary to fully understand its toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
